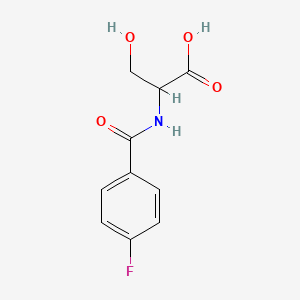
(4-Fluorobenzoyl)serine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Fluorobenzoyl)serine is an organic compound that features a fluorobenzoyl group attached to the amino acid serine
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-Fluorobenzoyl)serine typically involves the reaction of 4-fluorobenzoyl chloride with serine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve stirring the reactants at room temperature for several hours to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: (4-Fluorobenzoyl)serine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the fluorobenzoyl group to a fluorobenzyl group.
Substitution: The fluorine atom in the benzoyl group can be substituted with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products:
Oxidation: Formation of 4-fluorobenzoic acid or 4-fluorobenzophenone.
Reduction: Formation of 4-fluorobenzyl alcohol.
Substitution: Formation of various substituted benzoyl derivatives.
Scientific Research Applications
(4-Fluorobenzoyl)serine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in enzyme inhibition and protein modification.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials with unique properties, such as improved thermal stability and dielectric properties.
Mechanism of Action
The mechanism of action of (4-Fluorobenzoyl)serine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorobenzoyl group can form strong interactions with active sites of enzymes, leading to inhibition or modification of enzyme activity. The serine moiety can participate in hydrogen bonding and other interactions, further influencing the compound’s biological activity.
Comparison with Similar Compounds
4-Fluorobenzoic acid: Shares the fluorobenzoyl group but lacks the serine moiety.
4-Fluorobenzylamine: Contains a fluorobenzyl group instead of a fluorobenzoyl group.
4-Fluorobenzoyl chloride: Used as a precursor in the synthesis of (4-Fluorobenzoyl)serine.
Uniqueness: this compound is unique due to the presence of both the fluorobenzoyl group and the serine moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C10H10FNO4 |
|---|---|
Molecular Weight |
227.19 g/mol |
IUPAC Name |
2-[(4-fluorobenzoyl)amino]-3-hydroxypropanoic acid |
InChI |
InChI=1S/C10H10FNO4/c11-7-3-1-6(2-4-7)9(14)12-8(5-13)10(15)16/h1-4,8,13H,5H2,(H,12,14)(H,15,16) |
InChI Key |
UXACWZYNADSDND-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC(CO)C(=O)O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


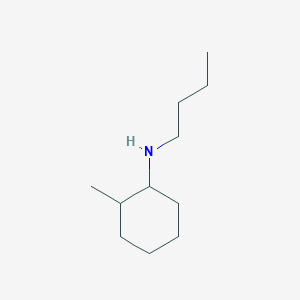

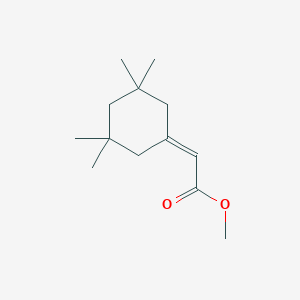
![(3S)-3-Amino-3-[4-(2-methylpropyl)phenyl]propan-1-OL](/img/structure/B13272006.png)
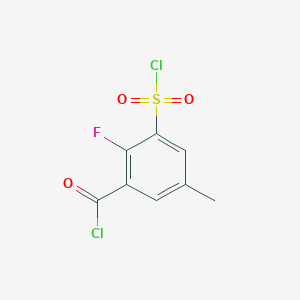
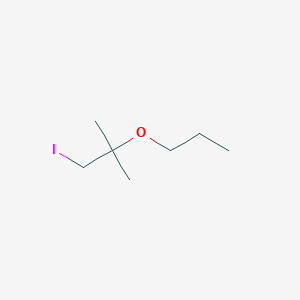
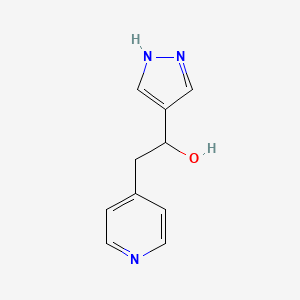
![1-[(4-Methylcyclohexyl)methyl]cyclopropane-1-carbaldehyde](/img/structure/B13272032.png)
![4-Methyl-2-{[1-(1,3-thiazol-2-yl)ethyl]amino}pentan-1-ol](/img/structure/B13272041.png)
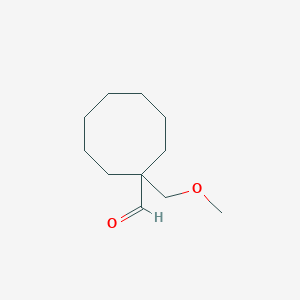

![5-[(3-Methylbutan-2-yl)oxy]pyridin-2-amine](/img/structure/B13272061.png)

![N-{2-[(thiophen-2-ylmethyl)amino]ethyl}acetamide](/img/structure/B13272081.png)
